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Compound of Interest

Compound Name: Propylguanidine
CAS No.: 462-25-9
Cat. No.: B1199440
Get Quote
& J

This guide provides an in-depth analysis of propylguanidine, a mono-substituted derivative of
guanidine. It is tailored for researchers, scientists, and professionals in drug development who
require a detailed understanding of this molecule's fundamental chemical properties. We will
explore its molecular weight, deconstruct its structural formula to understand the interplay
between its alkyl and functional groups, and present a representative synthetic protocol
grounded in established chemical principles.

Core Physicochemical Properties of
Propylguanidine

Propylguanidine is an organic compound featuring a propyl group attached to the nitrogen
framework of a guanidine core. This structure imparts specific chemical characteristics,
primarily driven by the highly basic nature of the guanidine moiety. The fundamental properties
are summarized below.
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Property Value Source

Molecular Formula CaH11N3 PubChem[1]

Molecular Weight 101.15 g/mol PubChem[1], Molbase[2]
IUPAC Name N-propylguanidine PubChem[1]

CAS Number 462-25-9 PubChem[1]

Molecular Weight Calculation

The molecular weight of 101.15 g/mol is derived from its molecular formula, CsH11Ns, based on
the standard atomic weights of its constituent elements:

Carbon (C): 4 atoms x 12.011 u = 48.044 u

Hydrogen (H): 11 atoms x 1.008 u = 11.088 u

Nitrogen (N): 3 atoms x 14.007 u = 42.021 u

Total Molecular Weight: 48.044 + 11.088 + 42.021 = 101.153 u

Structural Formula and Functional Group Analysis

The structure and properties of propylguanidine are best understood by examining its two
primary components: the n-propyl substituent and the guanidine functional group.

The Guanidine Functional Core

Guanidine (HNC(NH-2)2) is one of the strongest organic bases in aqueous solution.[3][4] Its
exceptional basicity (pKa of the conjugate acid is ~13.6) is not due to a simple amine nitrogen
but arises from the remarkable resonance stabilization of its protonated form, the guanidinium
cation.[4] Upon protonation, the positive charge is delocalized across all three nitrogen atoms
and the central carbon, creating a highly stable, planar, and symmetrical cation. This
delocalization means that the neutral guanidine readily accepts a proton to achieve this highly
stabilized state. This characteristic is central to the function of guanidine-containing molecules
in biological systems, such as the side chain of the amino acid arginine, which is protonated at
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physiological pH and plays a key role in protein structure and enzyme catalysis through
electrostatic interactions and hydrogen bonding.[3][5]

The N-Propyl Substituent

The n-propyl group (CHs-CH2-CHz-) is a simple, non-polar alkyl chain. Its attachment to one of
the guanidine nitrogens slightly modifies the electronic properties of the core but does not
diminish its fundamental high basicity. The primary contribution of the propyl group is to
increase the molecule's lipophilicity compared to the parent guanidine molecule.

Visualizing the Propylguanidine Structure and its Cation

The structure of neutral propylguanidine and the critical resonance stabilization of its
protonated form, the propylguanidinium cation, are illustrated below.
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Figure 2: Resonance stabilization in the propylguanidinium cation.

Representative Synthetic Protocol: Synthesis of
Propylguanidine Nitrate

The synthesis of mono-substituted guanidines can be reliably achieved through the
condensation of an amine salt with a cyanamide derivative, such as dicyandiamide. This
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method is advantageous due to the accessibility of the starting materials and the
straightforward nature of the reaction. The following protocol describes the synthesis of
propylguanidine nitrate. [6]

Causality and Experimental Choices

o Choice of Amine Salt: Propylamine is used as its nitrate salt. Using the salt ensures that the
amine is not lost due to volatility and provides the counter-ion for the final product in a one-
pot synthesis.

o Choice of Cyanamide Source: Dicyandiamide is a stable, commercially available, and safe
alternative to the more hazardous cyanamide. It serves as the precursor to the
guanidinylating agent.

» Reaction Principle: The reaction proceeds via the nucleophilic attack of the primary amine
(propylamine) onto one of the electrophilic carbon atoms of dicyandiamide. This is followed
by an internal rearrangement and elimination of ammonia to form the substituted guanidine.

Step-by-Step Methodology

Step 1: Preparation of Propylamine Nitrate
e In a 250 mL beaker placed in an ice-water bath, add 59.1 g (1.0 mole) of n-propylamine.

e Slowly and with constant stirring, add 63.0 g (1.0 mole) of concentrated nitric acid (70%).
Caution: The reaction is exothermic. Maintain the temperature below 30°C.

e Once the addition is complete, the resulting solution of propylamine nitrate is used directly in
the next step.

Step 2: Condensation with Dicyandiamide
» To the agueous solution of propylamine nitrate, add 42.0 g (0.5 mole) of dicyandiamide.
o Transfer the mixture to a 500 mL round-bottom flask equipped with a reflux condenser.

o Heat the mixture to reflux gently using a heating mantle. The reaction will evolve ammonia,
which should be vented into a fume hood.
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e Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by the cessation
of ammonia evolution.

Step 3: Isolation and Purification of Propylguanidine Nitrate
 After the reflux period, allow the reaction mixture to cool to room temperature.
o Further cool the flask in an ice bath for 1-2 hours to induce crystallization of the product.

o Collect the crude propylguanidine nitrate crystals by vacuum filtration using a Blchner
funnel.

e Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials
and byproducts.

 For further purification, recrystallize the crude product from a minimal amount of hot water or
an ethanol/water mixture.

» Dry the purified crystals in a vacuum oven at 50°C to a constant weight.

Synthesis Workflow Diagram

The overall process from starting materials to the purified product is visualized below.
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Figure 3: Workflow for the synthesis of Propylguanidine Nitrate.

Conclusion

Propylguanidine is a molecule defined by its structural duality: a non-polar propyl chain and a
highly polar, strongly basic guanidine functional group. Its molecular weight is precisely 101.15
g/mol . The chemical behavior of propylguanidine is dominated by the guanidine core's ability
to form a resonance-stabilized guanidinium cation, making it a strong organic base. This
fundamental understanding of its structure and properties, coupled with established synthetic
routes, provides a solid foundation for its application in chemical research and drug
development, where the guanidinium moiety is often employed as a key pharmacophore for
interacting with biological targets.

References
e Guanidine - Grokipedia. (n.d.). Grokipedia.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1199440/docs?utm_src=pdf-body-img#a-comprehensive-technical-guide-to-propylguanidine-molecular-weight-structural-analysis-and-synthesis
https://www.benchchem.com/product/b1199440/docs?utm_src=pdf-body#a-comprehensive-technical-guide-to-propylguanidine-molecular-weight-structural-analysis-and-synthesis
https://www.benchchem.com/product/b1199440/docs?utm_src=pdf-body#a-comprehensive-technical-guide-to-propylguanidine-molecular-weight-structural-analysis-and-synthesis
https://www.benchchem.com/product/b1199440/docs?utm_src=pdf-body#a-comprehensive-technical-guide-to-propylguanidine-molecular-weight-structural-analysis-and-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199440?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ Propylguanidine | C4H11N3. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]
¢ Guanidine,N-propyl-. (n.d.). Molbase. Retrieved March 10, 2026, from [Link]
¢ Guanidine. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

¢ The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. (2014).
ConnectSci. Retrieved March 10, 2026, from [Link]

e Gagnon, P. E., Boivin, J. L., & Giguere, J. (1958). SYNTHESES OF SUBSTITUTED
GUANIDINES. Canadian Journal of Chemistry, 36(10), 1436-1440. Retrieved March 10,
2026, from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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